molecular formula C11H11NO4 B1504241 Methyl 4-nitro-2,3-dihydro-1H-indene-2-carboxylate CAS No. 888327-27-3

Methyl 4-nitro-2,3-dihydro-1H-indene-2-carboxylate

Cat. No. B1504241
Key on ui cas rn: 888327-27-3
M. Wt: 221.21 g/mol
InChI Key: KRHARWFTTQYZPM-UHFFFAOYSA-N
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Patent
US07863276B2

Procedure details

A mixture of 4.84 g dimethyl-4-nitroindane-2,2-dicarboxylate (0.0167 mol), 0.84 g lithium chloride (0.0198 mol), 1.1 mL water, and 18 mL dimethylsulfoxide was heated to 160 C under nitrogen for two hours. It was then allowed to cool and the dimethylsulfoxide was removed under high vacuum. The residue was purified on silica (10%-100% CH2Cl2 in hexanes) to give 2.5 g white solid (65%).
Quantity
4.84 g
Type
reactant
Reaction Step One
Quantity
0.84 g
Type
reactant
Reaction Step One
Name
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Yield
65%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1(C(OC)=O)[CH2:13][C:12]2[C:7](=[CH:8][CH:9]=[CH:10][C:11]=2[N+:14]([O-:16])=[O:15])[CH2:6]1)=[O:4].[Cl-].[Li+].O>CS(C)=O>[CH3:1][O:2][C:3]([CH:5]1[CH2:13][C:12]2[C:7](=[CH:8][CH:9]=[CH:10][C:11]=2[N+:14]([O-:16])=[O:15])[CH2:6]1)=[O:4] |f:1.2|

Inputs

Step One
Name
Quantity
4.84 g
Type
reactant
Smiles
COC(=O)C1(CC2=CC=CC(=C2C1)[N+](=O)[O-])C(=O)OC
Name
Quantity
0.84 g
Type
reactant
Smiles
[Cl-].[Li+]
Name
Quantity
1.1 mL
Type
reactant
Smiles
O
Name
Quantity
18 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated to 160 C under nitrogen for two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
the dimethylsulfoxide was removed under high vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified on silica (10%-100% CH2Cl2 in hexanes)

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1CC2=CC=CC(=C2C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 67.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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